1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine
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Overview
Description
1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a piperazine ring fused with pyrido[3,4-d]pyrimidine and cyclopenta[d]pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Introduction of the methylsulfanyl group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Cyclopenta[d]pyrimidine synthesis: This involves the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, with an appropriate amine or nitrile under thermal or catalytic conditions.
Piperazine ring formation: The final step involves the coupling of the pyrido[3,4-d]pyrimidine and cyclopenta[d]pyrimidine moieties with piperazine, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine rings, using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, potentially enhancing the compound’s biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, reduced pyrimidines, and substituted derivatives.
Scientific Research Applications
1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition, receptor binding, and signal transduction pathways.
Materials Science: The compound’s heterocyclic structure and potential for functionalization make it suitable for the development of advanced materials, such as organic semiconductors, dyes, and sensors.
Chemical Biology: It can be employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can act as an inhibitor of various enzymes, such as kinases or proteases, by binding to their active sites and preventing substrate access.
Modulating Receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways and cellular responses.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their structure and function, and potentially leading to the inhibition of transcription or translation processes.
The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine can be compared with other similar compounds, such as:
Pyrido[3,4-d]pyrimidine Derivatives: These compounds share the pyrido[3,4-d]pyrimidine core and may exhibit similar biological activities, but differ in their substituents and overall structure.
Cyclopenta[d]pyrimidine Derivatives: Compounds with the cyclopenta[d]pyrimidine moiety may have comparable chemical reactivity and applications, but their biological activity can vary based on the specific substituents.
Piperazine Derivatives: Piperazine-containing compounds are widely used in medicinal chemistry and can have diverse biological activities, depending on the nature of the attached substituents.
The uniqueness of this compound lies in its combination of these three distinct moieties, which contribute to its diverse chemical reactivity and potential for various scientific applications.
Properties
Molecular Formula |
C20H23N7S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-methyl-4-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H23N7S/c1-13-22-17-12-21-7-6-15(17)18(23-13)26-8-10-27(11-9-26)19-14-4-3-5-16(14)24-20(25-19)28-2/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
HHEMGTLSVVTSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC |
Origin of Product |
United States |
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